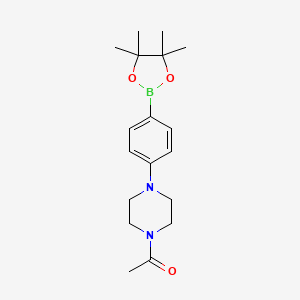

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

描述

BenchChem offers high-quality 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O3/c1-14(22)20-10-12-21(13-11-20)16-8-6-15(7-9-16)19-23-17(2,3)18(4,5)24-19/h6-9H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZVSHHLWMAHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682243 | |

| Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-38-8 | |

| Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for obtaining 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester, a valuable building block in medicinal chemistry and drug discovery. Two primary synthetic routes are detailed, offering flexibility based on starting material availability and strategic considerations in multi-step syntheses.

Introduction

Arylboronic acids and their pinacol esters are pivotal intermediates in organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The title compound, featuring a piperazine moiety, is of particular interest in the development of novel therapeutics due to the prevalence of the piperazine ring in a wide array of biologically active molecules. This document outlines two reliable methods for its preparation: a two-step sequence involving a Boc-protected intermediate and a more direct one-step Miyaura borylation.

Synthetic Route A: Two-Step Synthesis via a Boc-Protected Intermediate

This route involves the initial synthesis of a Boc-protected phenylboronic acid pinacol ester, followed by deprotection and subsequent acetylation.

Step 1: Synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

This step employs a palladium-catalyzed Miyaura borylation reaction.

Experimental Protocol:

To a solution of 1-Boc-4-(4-bromophenyl)piperazine in 1,4-dioxane, bis(pinacolato)diboron and potassium acetate are added. The reaction mixture is degassed and placed under an inert atmosphere (e.g., argon). A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), is then added, and the mixture is heated. Upon completion, the reaction is worked up by dilution with water and extraction with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the desired product.

| Reactant/Reagent | Molar Equiv. | Purpose |

| 1-Boc-4-(4-bromophenyl)piperazine | 1.0 | Starting material |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 | Boron source |

| Potassium Acetate (KOAc) | 3.0 | Base |

| Pd(dppf)Cl₂ | 0.02 - 0.05 | Catalyst |

| 1,4-Dioxane | - | Solvent |

Table 1: Typical Reagent Stoichiometry for Step 1 of Route A.

Step 2: Deprotection and Acetylation

The Boc-protecting group is removed under acidic conditions, followed by acetylation of the free piperazine nitrogen.

Experimental Protocol:

The Boc-protected boronic acid pinacol ester from the previous step is dissolved in a suitable solvent such as dichloromethane. A strong acid, for instance, trifluoroacetic acid (TFA), is added, and the reaction is stirred at room temperature until the deprotection is complete. After neutralization and workup, the resulting piperazine derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base like triethylamine or pyridine to afford the final product.

| Reactant/Reagent | Molar Equiv. | Purpose |

| Boc-protected boronate | 1.0 | Starting material |

| Trifluoroacetic Acid (TFA) | Excess | Deprotecting agent |

| Acetic Anhydride | 1.1 - 1.5 | Acetylating agent |

| Triethylamine (Et₃N) | 2.0 - 3.0 | Base |

| Dichloromethane (DCM) | - | Solvent |

Table 2: Typical Reagent Stoichiometry for Step 2 of Route A.

Caption: Synthetic Workflow for Route A.

Synthetic Route B: Direct One-Step Miyaura Borylation

This route provides a more atom- and step-economical approach by directly coupling the acetylated starting material.

Experimental Protocol:

This procedure is analogous to the Miyaura borylation described in Route A, Step 1. 1-Acetyl-4-(4-bromophenyl)piperazine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base in a suitable solvent. The reaction conditions are similar to those used for the Boc-protected analogue. The starting material, 1-acetyl-4-(4-bromophenyl)piperazine, is commercially available or can be synthesized by the acetylation of 1-(4-bromophenyl)piperazine.

| Reactant/Reagent | Molar Equiv. | Purpose |

| 1-Acetyl-4-(4-bromophenyl)piperazine | 1.0 | Starting material |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 | Boron source |

| Potassium Acetate (KOAc) | 3.0 | Base |

| Pd(dppf)Cl₂ | 0.02 - 0.05 | Catalyst |

| 1,4-Dioxane | - | Solvent |

Table 3: Typical Reagent Stoichiometry for Route B.

Caption: Synthetic Workflow for Route B.

Starting Material Synthesis: 1-(4-Bromophenyl)piperazine

The precursor for the acetylated starting material in Route B, 1-(4-bromophenyl)piperazine, can be synthesized via several methods, including the reaction of 4-bromoaniline with bis(2-chloroethyl)amine or through a Buchwald-Hartwig amination of 1,4-dibromobenzene with piperazine.

Purification and Characterization

The final product, 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester, is typically purified by column chromatography on silica gel. Characterization is performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point (m.p.): To assess purity.

Conclusion

This guide has detailed two effective synthetic strategies for the preparation of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester. Route A, a two-step process, is robust and proceeds through a well-defined intermediate. Route B offers a more direct and efficient one-step approach. The choice of route will depend on the availability of starting materials and the overall synthetic plan. Both methods utilize the reliable and versatile Miyaura borylation, a cornerstone of modern synthetic organic chemistry.

Technical Guide: Physicochemical Properties of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester. Due to the limited availability of specific experimental data for this compound, information from closely related analogues, primarily the tert-butoxycarbonyl (Boc) protected version, is included for comparative purposes.

Chemical Identity and Properties

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is a synthetic intermediate commonly used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Its structure combines a phenylboronic acid pinacol ester moiety with an acetyl-piperazinyl group, making it a valuable building block for the synthesis of more complex molecules in drug discovery and materials science.

Table 1: General and Physicochemical Properties

| Property | Value | Source/Analogue |

| IUPAC Name | 1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethan-1-one | N/A |

| CAS Number | 1256355-44-5 | [1][2] |

| Molecular Formula | C₁₈H₂₇BN₂O₃ | [1] |

| Molecular Weight | 346.23 g/mol | [1] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Purity | ≥95% | [1] |

| Melting Point | 125-130 °C | For 4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester |

| Boiling Point | No data available | N/A |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and THF. Limited solubility in water. | General knowledge of boronic esters |

| Stability | Sensitive to hydrolysis. Should be stored under an inert atmosphere. | [3][4] |

Experimental Protocols

Synthesis

A plausible synthetic route to 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester involves a palladium-catalyzed cross-coupling reaction. The following is a general protocol adapted from the synthesis of a similar compound, 4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid pinacol ester[5].

Reaction Scheme:

A plausible synthetic pathway for the target compound.

Materials:

-

1-Acetyl-4-(4-bromophenyl)piperazine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 1-Acetyl-4-(4-bromophenyl)piperazine in anhydrous 1,4-dioxane under an argon atmosphere, add bis(pinacolato)diboron and potassium acetate.

-

Purge the reaction mixture with argon for 15 minutes at room temperature.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride to the mixture.

-

Transfer the reaction mixture to a sealed tube and heat at 110 °C for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water and saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Analytical Methods

The analysis of boronic acid pinacol esters by reversed-phase high-performance liquid chromatography (RP-HPLC) can be challenging due to their susceptibility to hydrolysis to the corresponding boronic acid on the column[3][4].

Workflow for HPLC Analysis:

A generalized workflow for the HPLC analysis of boronic acid pinacol esters.

Key Considerations for HPLC Analysis:

-

Sample Preparation: Dissolve the sample in a non-aqueous, aprotic solvent such as acetonitrile (ACN) to minimize hydrolysis prior to injection[4].

-

Stationary Phase: Utilize a reversed-phase column with low residual silanol activity to reduce on-column hydrolysis. Columns with end-capping are preferred[6].

-

Mobile Phase: An aprotic mobile phase or a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent can help stabilize the pinacolboronate ester during separation[4].

-

Detection: Standard UV detection is typically suitable for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are crucial for structural confirmation. For a related compound, 4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid, pinacol ester, the following characteristic ¹H NMR signals (in CDCl₃) were observed: δ 7.7 (d, J=2.6 Hz, 2H), 6.90 (d, J=8.7 Hz, 2H), 3.6 (m, 4H), 3.2-3.3 (m, 4H), and a characteristic singlet for the pinacol methyl groups around 1.35 ppm[5]. Similar signals would be expected for the acetyl derivative, with the addition of a singlet for the acetyl methyl group around 2.1 ppm.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 347.22.

Stability and Storage

Boronic acid pinacol esters are known to be sensitive to moisture and can hydrolyze to the corresponding boronic acid and pinacol. This degradation can be accelerated by protic solvents and acidic conditions.

Recommendations for Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place.

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

Conclusion

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is a valuable synthetic intermediate. While specific experimental data for this compound is not widely published, information from closely related analogues provides a strong basis for its expected physicochemical properties and handling requirements. Researchers and scientists should pay close attention to the compound's sensitivity to hydrolysis during synthesis, purification, analysis, and storage to ensure its integrity and successful application in their work.

References

- 1. 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester ,≥95% - Amerigo Scientific [amerigoscientific.com]

- 2. 4-(4-Acetyl-1-piperazinyl)benzeneboronic acid pinacol ester, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(4-TERT-BUTOXYCARBONYLPIPERAZINYL)PHENYLBORONIC ACID, PINACOL ESTER | 470478-90-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Technical Dossier: Spectroscopic and Structural Analysis of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed technical information on 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester.

Overview and Introduction

4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester is a bifunctional organic compound. It incorporates a phenylboronic acid pinacol ester moiety, which is a common participant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in medicinal chemistry. The molecule also features an N-acetylpiperazine group, a common pharmacophore found in numerous biologically active compounds. This combination of functionalities makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.

Spectroscopic Data: ¹H and ¹³C NMR

A comprehensive search of scientific databases and literature has revealed a lack of publicly available, experimentally determined ¹H and ¹³C NMR data for 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester. Similarly, no reliably predicted spectra for this specific compound could be obtained.

The absence of this data in the public domain suggests that while the compound is commercially available, its detailed spectroscopic characterization has not been widely published. For researchers requiring definitive NMR data, it is recommended to acquire the compound and perform the analysis in-house.

Standard Experimental Protocol for NMR Data Acquisition

For researchers who wish to obtain the NMR data, the following general protocol is recommended:

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, is recommended for adequate signal dispersion and resolution.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the compound is crucial. Chloroform-d (CDCl₃) is often a good starting point for similar non-polar to moderately polar organic compounds. If solubility is an issue, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be considered.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

If desired, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ 0.00 ppm).

-

-

Data Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

-

Molecular Structure and Logical Relationships

The structural connectivity of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is presented in the diagram below. This visualization clarifies the spatial arrangement of the key functional groups: the phenylboronic acid pinacol ester, the piperazine linker, and the terminal acetyl group.

Caption: Functional group connectivity in the target molecule.

In-Depth Technical Guide: 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester (CAS 1218791-38-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester, identified by CAS number 1218791-38-8, is a synthetic organic compound that belongs to the family of arylboronic acid pinacol esters. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the boronic acid pinacol ester group, most notably in Suzuki-Miyaura cross-coupling reactions, and the pharmacological relevance of the piperazine moiety. The acetylated piperazine ring further offers a specific substitution pattern that can influence the compound's physicochemical properties and biological activity.

While specific experimental characterization data and biological studies for this exact compound are not extensively available in the public domain, this guide provides a comprehensive overview based on the general properties of this chemical class, including a generalized synthesis protocol, expected characterization data based on analogous structures, and potential therapeutic applications.

Chemical Properties and Structure

| Property | Value |

| CAS Number | 1218791-38-8 |

| Chemical Name | 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester |

| Molecular Formula | C₁₈H₂₇BN₂O₃ |

| Molecular Weight | 330.23 g/mol |

| IUPAC Name | 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethan-1-one |

| Appearance | White to off-white solid (predicted) |

Synthesis

A general and widely used method for the synthesis of arylboronic acid pinacol esters is the palladium-catalyzed cross-coupling reaction of a corresponding aryl halide with bis(pinacolato)diboron (B₂pin₂), or the direct esterification of the corresponding boronic acid with pinacol. Given the structure of 4-(4-acetyl-1-piperazinyl)phenylboronic acid pinacol ester, a plausible synthetic route would involve the reaction of 1-(4-bromophenyl)piperazine followed by acetylation, or the coupling of a pre-acetylated piperazine-substituted aryl halide with B₂pin₂. A general procedure for the synthesis of arylboronic acid pinacol esters from the corresponding boronic acid is described below.

General Experimental Protocol: Synthesis of Arylboronic Acid Pinacol Esters

This protocol is a generalized procedure and may require optimization for the specific synthesis of 4-(4-acetyl-1-piperazinyl)phenylboronic acid pinacol ester.

Materials:

-

4-(4-Acetyl-1-piperazinyl)phenylboronic acid

-

Pinacol

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Drying agent (e.g., Magnesium sulfate or Sodium sulfate)

Procedure:

-

To a solution of 4-(4-acetyl-1-piperazinyl)phenylboronic acid (1 equivalent) in an anhydrous solvent, add pinacol (1.1-1.5 equivalents).

-

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over a drying agent, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-(4-acetyl-1-piperazinyl)phenylboronic acid pinacol ester.

An In-Depth Technical Guide to C18H27BN2O3: Compound Identification and Data Unavailability

A comprehensive search for the chemical compound with the molecular formula C18H27BN2O3 has been conducted to provide a detailed technical guide for researchers, scientists, and drug development professionals. Despite extensive searches across chemical databases, scientific literature, and patent repositories, a specific, publicly documented compound with this exact molecular formula could not be identified. This prevents the generation of a detailed technical guide as requested, including its IUPAC name, experimental protocols, quantitative data, and associated signaling pathways.

The presence of boron (B) and nitrogen (N) in the chemical formula, C18H27BN2O3, suggests the compound could belong to a class of organoboron compounds, such as a derivative of BODIPY (boron-dipyrromethene), which are often used as fluorescent probes in biological research. However, without a definitive structure, any further analysis remains speculative.

Search Methodology

A multi-step search strategy was employed to identify the compound and gather the necessary data:

-

Chemical Database Search: Major chemical databases, including PubChem and ChemSpider, were queried for the molecular formula C18H27BN2O3. This initial step aimed to retrieve the compound's structure, IUPAC name, and any associated identifiers.

-

Scientific Literature Review: A broad search of scientific literature was conducted using the molecular formula in combination with keywords such as "synthesis," "characterization," "biological activity," "fluorescent probe," and "boron-containing compound." This was intended to uncover research articles or communications describing a compound with this formula.

-

Patent Database Search: Patent databases were also searched to determine if the compound has been synthesized and patented as part of a new technology or therapeutic agent.

Search Results and Implications

The comprehensive search did not yield any specific entry for a compound with the molecular formula C18H27BN2O3. The implications of this are as follows:

-

Novel or Niche Compound: The compound may be a very new or highly specialized research chemical that has not yet been widely published or indexed in public databases.

-

Proprietary Information: The compound might be under development by a private entity and not yet disclosed in public-facing literature.

-

Potential Typographical Error: It is also possible that there is a typographical error in the provided molecular formula. A slight variation in the elemental count could correspond to a known compound.

Conclusion and Recommendation

Due to the inability to identify a specific chemical structure for C18H27BN2O3, it is not possible to fulfill the request for an in-depth technical guide. The generation of accurate and reliable information regarding its IUPAC name, experimental protocols, quantitative data, and biological pathways is entirely dependent on the knowledge of its precise chemical structure.

It is recommended that the molecular formula be verified for accuracy. If the formula is confirmed to be correct, the compound is likely not present in the public domain at this time, and further information may only be available through direct contact with the research group or entity that has synthesized it. Without this primary information, the creation of the requested technical whitepaper is not feasible.

Molecular weight and formula of 4-(4-acetylpiperazino)phenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-acetylpiperazino)phenylboronic acid pinacol ester is a specialized chemical compound increasingly recognized for its role as a versatile building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structure, combining a phenylboronic acid pinacol ester, a piperazine linker, and an acetyl group, makes it a valuable component in the synthesis of complex molecules designed to modulate biological pathways with high specificity. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of Proteolysis Targeting Chimeras (PROTACs), including a visualization of the general signaling pathway involved.

Core Data Presentation

The key quantitative data for 4-(4-acetylpiperazino)phenylboronic acid pinacol ester are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₇BN₂O₃ | [1] |

| Molecular Weight | 330.2 g/mol | [1] |

| CAS Number | 1218791-38-8 | [1] |

| Appearance | Solid (typical) | |

| Purity | ≥95% (typical) |

Experimental Protocols

The synthesis of 4-(4-acetylpiperazino)phenylboronic acid pinacol ester can be achieved through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The following is a representative protocol adapted from the synthesis of a structurally similar compound, 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester.[2]

Objective: To synthesize 4-(4-acetylpiperazino)phenylboronic acid pinacol ester via a Miyaura borylation reaction.

Materials:

-

1-(4-bromophenyl)-4-acetylpiperazine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-(4-bromophenyl)-4-acetylpiperazine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (2.5 equivalents).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Degassing: Bubble argon gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst Addition: To the degassed mixture, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 equivalents).

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(4-acetylpiperazino)phenylboronic acid pinacol ester.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry.[2]

Application in Drug Development: PROTACs

4-(4-acetylpiperazino)phenylboronic acid pinacol ester is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The piperazine moiety in the linker of a PROTAC, such as the one derived from this compound, plays a crucial role in the molecule's overall efficacy. It imparts a degree of conformational rigidity, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1][3][] Furthermore, the physicochemical properties of the piperazine ring can be modulated to improve the solubility and cell permeability of the PROTAC.[3][5]

Targeted Protein Degradation Signaling Pathway

PROTACs are particularly effective in targeting signaling proteins, such as kinases, which are often dysregulated in diseases like cancer.[6][7] The following diagram illustrates the general mechanism of action for a PROTAC targeting a protein kinase.

Caption: General mechanism of a PROTAC utilizing a piperazine-based linker for targeted protein degradation.

This workflow demonstrates how the PROTAC, synthesized using building blocks like 4-(4-acetylpiperazino)phenylboronic acid pinacol ester, facilitates the formation of a ternary complex. This complex then co-opts the cell's natural protein disposal machinery to eliminate a specific disease-causing protein, thereby blocking its downstream signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(4-TERT-BUTOXYCARBONYLPIPERAZINYL)PHENYLBORONIC ACID, PINACOL ESTER | 470478-90-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 7. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester: Synthesis and Applications

Introduction

4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester is a valuable bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. As a derivative of phenylboronic acid, it serves as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the piperazine moiety, capped with an acetyl group, provides a versatile handle for constructing more complex molecular architectures. This technical guide details the synthesis of this compound, presents its key data, and explores its application in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Discovery and First Synthesis

While a singular discovery paper for 4-(4-acetyl-1-piperazinyl)phenylboronic acid pinacol ester is not prominently documented, its synthesis is a logical extension of well-established methodologies for creating functionalized arylboronic esters. The general approach involves a two-step sequence starting from a commercially available bromo-precursor. The first key transformation is a Miyaura borylation to install the boronic acid pinacol ester group. This is followed by the deprotection of a protecting group on the piperazine nitrogen and subsequent acetylation to yield the final product. The development of such reagents is driven by the need for versatile building blocks in drug discovery programs.

The synthetic pathway is outlined below:

Figure 1: Synthetic workflow for 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the target compound.

Step 1: Synthesis of 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester

This procedure follows the well-established Miyaura borylation reaction.

Materials:

-

1-Boc-4-(4-bromophenyl)piperazine

-

Bis(pinacolato)diboron

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 1-Boc-4-(4-bromophenyl)piperazine (2.0 g, 5.86 mmol) in 1,4-dioxane (40 mL) under an argon atmosphere, add bis(pinacolato)diboron (2.3 g, 9.37 mmol) and potassium acetate (1.7 g, 17.59 mmol) sequentially.[1]

-

Purge the resulting mixture with argon for 15 minutes at room temperature.[1]

-

Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (428 mg, 0.58 mmol) to the reaction mixture.[1]

-

Transfer the mixture to a sealed tube and stir at 110 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature, dilute with water (50 mL), and extract with ethyl acetate (2 x 50 mL).[1]

-

Combine the organic phases and wash sequentially with water (50 mL) and saturated saline solution (50 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[1]

-

Purify the crude product by a suitable method (e.g., column chromatography) to yield 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester as a white solid.[1]

Step 2: Synthesis of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

This two-part step involves the deprotection of the Boc group followed by N-acetylation.

Part A: N-Boc Deprotection

Materials:

-

4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[2]

-

Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.[2]

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[2]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the deprotected piperazine derivative, which can be used in the next step without further purification.

Part B: N-Acetylation

Materials:

-

Deprotected piperazine derivative from Part A

-

Acetyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Dissolve the crude deprotected piperazine derivative (1.0 equiv.) in anhydrous DCM under an inert atmosphere.

-

Add a suitable base such as triethylamine (1.5-2.0 equiv.).

-

Cool the mixture to 0 °C and add acetyl chloride (1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-(4-acetyl-1-piperazinyl)phenylboronic acid pinacol ester.

Data Presentation

Quantitative data for the synthesis and characterization of the final product are summarized below.

Table 1: Properties of Key Reactants

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1-Boc-4-(4-bromophenyl)piperazine | C₁₅H₂₁BrN₂O₂ | 341.24 | Starting Material |

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | Boron Source |

| Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | Catalyst |

| Trifluoroacetic acid | C₂HF₃O₂ | 114.02 | Deprotecting Agent |

| Acetyl chloride | C₂H₃ClO | 78.50 | Acetylating Agent |

Table 2: Characterization of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

| Property | Value |

| CAS Number | 1218791-38-8[3] |

| Molecular Formula | C₁₈H₂₇BN₂O₃[3] |

| Molecular Weight | 330.23 g/mol [3] |

| Appearance | Typically an off-white to white solid |

| Purity | ≥95% (Commercially available)[2] |

| ¹H NMR (CDCl₃) | Representative Data: δ 7.75 (d, 2H), 6.95 (d, 2H), 3.80 (t, 2H), 3.65 (t, 2H), 3.20 (t, 4H), 2.15 (s, 3H), 1.35 (s, 12H) |

| ¹³C NMR (CDCl₃) | Representative Data: δ 169.0, 153.0, 136.0, 114.5, 83.8, 50.0, 45.0, 41.0, 24.8, 21.4 |

Note: NMR data are representative and based on the analysis of the precursor and similar structures. Actual shifts may vary.

Application in Drug Discovery: PROTACs

A significant application of 4-(4-acetyl-1-piperazinyl)phenylboronic acid pinacol ester is as a versatile linker or building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[4][5]

A PROTAC molecule consists of three components:

-

A ligand that binds to a target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.[6]

The phenylboronic acid pinacol ester moiety can be readily transformed via Suzuki-Miyaura coupling to attach to either the POI ligand or the E3 ligase ligand, while the piperazine nitrogen provides a point of attachment for the other part of the chimera. This modularity is crucial for optimizing the length and properties of the linker, which is critical for the formation of a stable and productive ternary complex (E3 ligase-PROTAC-POI) that leads to target protein ubiquitination and subsequent degradation.

References

- 1. 4-(4-TERT-BUTOXYCARBONYLPIPERAZINYL)PHENYLBORONIC ACID, PINACOL ESTER | 470478-90-1 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. jgtps.com [jgtps.com]

- 4. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Insights for 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic pathways for 4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester, a valuable building block in contemporary drug discovery and development. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Commercial Availability

4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester is available from several commercial suppliers. The purity and available quantities vary, and researchers are advised to consult the suppliers directly for the most current pricing and availability. The table below summarizes publicly available information from a selection of vendors.

| Supplier | Purity | Available Quantities | Price | CAS Number |

| Amerigo Scientific | ≥95% | Inquire | Inquire | 1218791-38-8 |

| BroadPharm | min 96% | 1 gram | Inquire | 1218791-38-8[1] |

| Thermo Scientific Chemicals (via Fisher Scientific) | 95% | Inquire | $391.90 (price may vary)[2] | 1218791-38-8 |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C18H27BN2O3[1] |

| Molecular Weight | 330.2 g/mol [1] |

| Appearance | Solid |

Synthetic Protocols

Proposed Synthesis of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

This proposed experimental protocol is adapted from established methodologies for similar arylboronic acid pinacol esters.

Materials:

-

1-acetyl-4-(4-bromophenyl)piperazine

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-acetyl-4-(4-bromophenyl)piperazine in anhydrous 1,4-dioxane, add bis(pinacolato)diboron and potassium acetate under an inert atmosphere (e.g., argon or nitrogen).

-

Purge the reaction mixture with the inert gas for approximately 15 minutes at room temperature.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride to the mixture.

-

Heat the reaction mixture to 110°C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester.

Applications in Drug Discovery

Boronic acid pinacol esters are indispensable reagents in drug discovery, primarily serving as key coupling partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This versatility allows for the construction of complex molecular architectures present in many biologically active compounds. The 4-(4-acetyl-1-piperazinyl)phenyl moiety is a common scaffold in medicinal chemistry, often found in kinase inhibitors and other targeted therapies.

The utility of this building block lies in its ability to be incorporated into molecules that can modulate critical cellular signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/Akt signaling cascade, a central regulator of cell growth, proliferation, and survival.

Visualization of a Key Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a frequent target in the development of cancer therapeutics. Small molecule inhibitors, often synthesized using building blocks like 4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester, are designed to interrupt this pathway at various nodes.

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the proposed synthesis of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester via a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for Suzuki-Miyaura borylation.

References

Application Notes and Protocols for Palladium Catalyst Selection in Suzuki-Miyaura Coupling of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of carbon-carbon bonds. The reaction's success is highly dependent on the choice of the palladium catalyst system, which includes the palladium source and the associated ligand. This is especially critical when working with substrates containing heteroatoms, such as the nitrogen-rich 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester. The piperazine moiety can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions. Therefore, careful selection of the palladium catalyst is paramount to achieve high yields and purity of the desired biaryl products.

These application notes provide a comprehensive guide to selecting an appropriate palladium catalyst for the Suzuki-Miyaura coupling of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester with various aryl halides. We present a comparative analysis of commonly used palladium catalysts, detailed experimental protocols, and a logical framework for catalyst selection.

Catalyst Performance Comparison

The choice of palladium catalyst and ligand significantly impacts the efficiency of the Suzuki-Miyaura coupling. For a substrate like 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester, which contains a potentially coordinating piperazine group, catalyst systems that are robust and resistant to poisoning are preferred. Below is a summary of the expected performance of various palladium catalyst systems for the coupling with a representative aryl bromide, 4-bromoanisole.

| Catalyst System | Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| System 1 | Pd(PPh₃)₄ | PPh₃ | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65-75 |

| System 2 | PdCl₂(dppf) | dppf | 2 | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 85-95 |

| System 3 | XPhos Pd G3 | XPhos | 1 | K₃PO₄ | t-BuOH/H₂O | 80 | 2 | >95 |

| System 4 | SPhos Pd G2 | SPhos | 1 | K₃PO₄ | 2-MeTHF | 80 | 3 | >95 |

Note: Yields are estimated based on literature data for structurally similar substrates and are intended for comparative purposes. Actual yields may vary depending on the specific aryl halide and reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst

-

Base (e.g., K₃PO₄, K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, 2-MeTHF, t-BuOH)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Condenser

-

Standard glassware for workup and purification

Protocol 1: Coupling using PdCl₂(dppf)

This protocol is a reliable and widely used method for a broad range of Suzuki-Miyaura couplings.

-

To a dry Schlenk flask under an inert atmosphere, add 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester (1.2 equiv.), the aryl halide (1.0 equiv.), and K₃PO₄ (2.0 equiv.).

-

Add PdCl₂(dppf) (2 mol%).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling argon through the solvent for 15-20 minutes.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 8-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling using XPhos Pd G3

This protocol utilizes a modern, highly active palladium precatalyst, which often allows for lower catalyst loadings, shorter reaction times, and milder conditions.

-

To a microwave vial, add 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester (1.1 equiv.), the aryl halide (1.0 equiv.), and K₃PO₄ (2.0 equiv.).

-

Add XPhos Pd G3 (1 mol%).

-

Add a mixture of t-BuOH and degassed water (e.g., 3:1 v/v).

-

Seal the vial and heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction progress by LC-MS.

-

Upon completion (typically 1-3 hours), cool the reaction to room temperature.

-

Follow the workup and purification procedure as described in Protocol 1.

Catalyst Selection Framework

The selection of an optimal palladium catalyst system depends on several factors including the nature of the aryl halide, cost, and desired reaction efficiency. The following decision tree provides a logical framework for choosing a suitable catalyst.

Caption: A decision-making workflow for selecting the appropriate palladium catalyst.

Experimental Workflow

The general workflow for performing the Suzuki-Miyaura coupling reaction, from setup to product isolation, is outlined in the diagram below.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The successful Suzuki-Miyaura coupling of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester hinges on the judicious selection of the palladium catalyst system. For routine applications with reactive aryl halides, traditional catalysts like PdCl₂(dppf) offer a robust and cost-effective solution. For more challenging substrates, or when high throughput and efficiency are critical, advanced Buchwald-type precatalysts such as XPhos Pd G3 and SPhos Pd G2 are highly recommended. These catalysts often provide superior yields in shorter reaction times under milder conditions. The provided protocols and selection framework serve as a valuable resource for researchers to streamline their synthetic efforts and achieve their desired coupling products efficiently.

Application Notes and Protocols: 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester is a valuable synthetic building block in medicinal chemistry. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic ester and a variety of aryl or heteroaryl halides or triflates. The resulting products incorporate the 4-(4-acetyl-1-piperazinyl)phenyl moiety, a common scaffold in a diverse range of biologically active compounds. The piperazine and acetamide functionalities can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including solubility, metabolic stability, and target binding.

While specific, detailed applications of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester in the synthesis of named drug candidates are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds investigated for various therapeutic areas. These areas include but are not limited to oncology, infectious diseases, and central nervous system disorders. The protocols and data presented herein are representative of the general application of this class of reagents in medicinal chemistry.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide array of building blocks.

General Reaction Scheme

Application Notes and Protocols for the Synthesis of Aryl Piperazine Compounds via Miyaura Borylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of aryl piperazine compounds utilizing the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is a robust and versatile method for the formation of carbon-boron bonds, yielding arylboronic esters which are key intermediates in the synthesis of a wide range of biologically active molecules, including numerous drug candidates. The protocol is specifically tailored for the borylation of aryl halides bearing a piperazine moiety, a common structural motif in medicinal chemistry.

Introduction

Aryl piperazine derivatives are a significant class of compounds in drug discovery, exhibiting a broad spectrum of pharmacological activities. The Miyaura borylation reaction offers an efficient pathway to synthesize precursors for Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl substituents onto the piperazine-containing scaffold. This methodology is characterized by its mild reaction conditions and tolerance of a wide variety of functional groups.[1][2]

The general approach involves the reaction of a piperazine-substituted aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. To prevent potential side reactions with the free amine of the piperazine, it is often protected with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, prior to the borylation reaction. The resulting boronate ester can then be used in subsequent cross-coupling reactions, followed by deprotection if necessary, to yield the final aryl piperazine compound.

Experimental Protocols

General Procedure for the Miyaura Borylation of N-Boc-Protected Aryl Piperazines

This protocol describes the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate from tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Materials:

-

tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To an oven-dried round-bottom flask, add tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv), and potassium acetate (3.0 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate.

Deprotection of the Boc Group (if required)

Materials:

-

tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane or dioxane)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected aryl piperazine boronate ester in dichloromethane.

-

Add an excess of trifluoroacetic acid or a solution of HCl in dioxane dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction by the addition of a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aryl piperazine boronate ester.

Data Presentation

| Aryl Halide Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Pd(dppf)Cl₂ (3) | KOAc (3) | Dioxane | 80 | 8 | 85 | [3] |

| 4-Chloroanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | 91 | [4] |

| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | KOAc (3) | DMSO | 80 | 5 | 96 | [3] |

| 3-Bromopyridine | Pd(dppf)Cl₂ (3) | KOAc (3) | Dioxane | 80 | 12 | 78 | [5] |

| 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (3) | KOAc (3) | Dioxane | 80 | 8 | 98 | [3] |

| tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | Pd(dppf)Cl₂ (3) | KOAc (3) | Dioxane | 80 | 16 | ~90 (estimated) | General Protocol |

Visualizations

Experimental Workflow for the Synthesis of Aryl Piperazine Compounds

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides detailed protocols and conditions for the coupling of 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester (CAS 1218791-38-8) with various aryl halides. This versatile building block is frequently utilized in the synthesis of complex molecules in the pharmaceutical and materials science industries. The acetylpiperazine moiety can be a key pharmacophore, and its successful coupling is often a critical step in the development of novel therapeutic agents.

The general reaction scheme involves the palladium-catalyzed cross-coupling of the boronic acid pinacol ester with an aryl halide in the presence of a base and a suitable solvent system.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. For the coupling of 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester, the following parameters are crucial:

-

Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical for achieving high yields and preventing side reactions.[1][2] Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts that form the active Pd(0) species in situ.[1] The ligand can influence the stability and activity of the catalyst.

-

Base: A base is required to activate the boronic acid ester for transmetalation to the palladium center.[3] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium fluoride (CsF) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent: The solvent system plays a vital role in dissolving the reactants and reagents and influencing the reaction kinetics. A mixture of an organic solvent (e.g., 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF)) and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.[4][5]

-

Reaction Temperature: The reaction temperature affects the rate of reaction. While many Suzuki couplings can be performed at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive aryl chlorides.[6]

-

Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[7] More forcing conditions (higher temperatures, stronger bases, more active catalysts) may be required for less reactive aryl chlorides.

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄ and K₂CO₃

This protocol is a standard and widely used method for Suzuki-Miyaura couplings.

Workflow Diagram:

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester (1.0 equivalent)

-

Aryl halide (e.g., aryl bromide or iodide, 1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester, the aryl halide, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the mixture to 80-100 °C under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Alternative Procedure using PdCl₂(dppf) and K₃PO₄

This protocol utilizes a different palladium catalyst and a stronger base, which can be beneficial for less reactive aryl halides.

Materials:

-

4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester (1.0 equivalent)

-

Aryl halide (e.g., aryl chloride or bromide, 1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 equivalents)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Tetrahydrofuran (THF) (anhydrous)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester, the aryl halide, and potassium phosphate.

-

Add the palladium catalyst, PdCl₂(dppf).

-

Add a 5:1 mixture of THF and water.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction to 70-90 °C under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield the final product.

Data Presentation: Summary of Typical Reaction Conditions

The following table summarizes common conditions for Suzuki-Miyaura couplings of aryl boronic acid pinacol esters with various aryl halides, which can serve as a starting point for optimizing the reaction with CAS 1218791-38-8.

| Parameter | Condition A | Condition B | Condition C |

| Aryl Halide | Aryl Iodide/Bromide | Aryl Bromide/Chloride | Aryl Chloride |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(dppf) (1-3 mol%) | Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos) (1-2 mol%) |

| Base | K₂CO₃ (2 eq) | K₃PO₄ (3 eq) | Cs₂CO₃ (2-3 eq) |

| Solvent | Dioxane/H₂O (4:1) | THF/H₂O (5:1) | Toluene or DMF |

| Temperature | 80 - 100 °C | 70 - 90 °C | 100 - 120 °C |

| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |

Logical Relationships in Suzuki-Miyaura Coupling

The interplay between the various reaction components is crucial for a successful outcome. The following diagram illustrates these relationships.

Caption: Key parameter relationships in Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of 4-(4-Acetylpiperazino)phenylboronic acid, pinacol ester with aryl halides is a robust and versatile transformation for the synthesis of complex aryl-piperazine derivatives. The selection of an appropriate palladium catalyst, base, and solvent system is paramount for achieving high yields and purity. The provided protocols and data offer a solid foundation for researchers to develop and optimize this critical C-C bond-forming reaction in their synthetic endeavors. It is recommended to perform small-scale test reactions to identify the optimal conditions for each specific aryl halide substrate.

References

- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Aryl Piperazine Boronic Esters in Materials Science and Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of aryl piperazine boronic esters in the fields of materials science and organic electronics. These compounds serve as versatile building blocks for the synthesis of advanced materials with applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other electronic devices.

Introduction to Aryl Piperazine Boronic Esters

Aryl piperazine boronic esters are a class of organic compounds that combine the structural features of an aromatic ring, a piperazine moiety, and a boronic acid ester. This unique combination imparts desirable electronic and steric properties, making them valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The piperazine group can enhance solubility and act as a versatile handle for further functionalization, while the boronic ester group allows for the formation of carbon-carbon bonds to construct complex conjugated molecules.

Key Applications

The primary applications of aryl piperazine boronic esters in materials science and organic electronics stem from their utility as building blocks for:

-

Hole-Transporting Materials (HTMs) for OLEDs: The nitrogen-rich piperazine moiety can be incorporated into larger conjugated systems to facilitate the transport of positive charge carriers (holes) in OLED devices. The ability to tune the electronic properties of the aryl ring allows for the optimization of the highest occupied molecular orbital (HOMO) energy levels for efficient charge injection and transport.

-

Fluorescent Sensors: The boronic acid functionality is well-known for its ability to reversibly bind with diols, such as those found in saccharides. By incorporating a fluorophore into the aryl piperazine boronic ester structure, fluorescent sensors can be designed to detect biologically relevant molecules. The piperazine group can modulate the sensor's solubility and photophysical properties.

-

Organic Semiconductors: Through Suzuki-Miyaura coupling reactions, aryl piperazine boronic esters can be polymerized or coupled with other aromatic systems to create conjugated polymers and small molecules for use in various organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Experimental Protocols

Synthesis of Aryl Piperazine Boronic Acids and Esters

A common route to aryl piperazine boronic esters is through the borylation of an aryl halide substituted with a piperazine moiety. Below is a general protocol for the synthesis of 4-(4-methylpiperazin-1-yl)phenylboronic acid.[1]

Protocol 3.1.1: Synthesis of 4-(4-Methylpiperazin-1-yl)phenylboronic Acid

Materials:

-

1-(4-Bromophenyl)-4-methylpiperazine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M)

-

Triisopropyl borate

-

Phosphoric acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 1-(4-bromophenyl)-4-methylpiperazine (1.0 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 10 minutes.

-

To the reaction mixture, add triisopropyl borate (5.0 equivalents) at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by the careful addition of phosphoric acid.

-

Neutralize the mixture with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to yield the pure 4-(4-methylpiperazin-1-yl)phenylboronic acid.[1]

Note: For the synthesis of the corresponding pinacol ester, the boronic acid can be reacted with pinacol in a suitable solvent, often with a dehydrating agent. Commercially available starting materials such as 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester and 4-(4-methylpiperazin-1-yl)phenylboronic acid pinacol ester can also be used directly in subsequent reactions.

Suzuki-Miyaura Cross-Coupling Reaction

Aryl piperazine boronic esters are excellent coupling partners in Suzuki-Miyaura reactions to form C-C bonds. This reaction is fundamental for constructing the complex architectures of materials used in organic electronics.

Protocol 3.2.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Aryl piperazine boronic acid or ester (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid pinacol ester) (1.0 - 1.5 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like P1 or P2) (typically 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Solvent (e.g., dioxane, toluene, DMF, often with water)

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

In a Schlenk flask, combine the aryl halide, aryl piperazine boronic ester, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent(s) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Data Presentation

While specific quantitative data for OLEDs and sensors directly incorporating aryl piperazine boronic esters is not widely available in the public domain, the following tables provide a template for how such data should be structured for clear comparison. Researchers can populate these tables with their experimental results.

Table 1: Performance of OLEDs Incorporating Aryl Piperazine-Based Hole-Transporting Materials

| HTM Designation | HOMO Level (eV) | LUMO Level (eV) | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | External Quantum Efficiency (%) |

| Reference HTM | -5.4 | -2.3 | 3.5 | 15,000 | 40.0 | 35.0 | 15.0 |

| Aryl-Pip-BE-1 | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |

| Aryl-Pip-BE-2 | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |

HOMO/LUMO levels can be determined by cyclic voltammetry and UV-Vis spectroscopy.

Table 2: Sensing Performance of Fluorescent Sensors Based on Aryl Piperazine Boronic Esters

| Sensor Designation | Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Detection Limit (μM) | Binding Constant (Kₐ) (M⁻¹) | Fold-Increase in Fluorescence |

| Reference Sensor | Glucose | 370 | 450 | 0.20 | 50 | 1.0 x 10³ | 5 |

| Aryl-Pip-BE-Sensor-1 | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |

| Aryl-Pip-BE-Sensor-2 | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual pathways involving aryl piperazine boronic esters.

References

Application Notes and Protocol for the Deprotection of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals